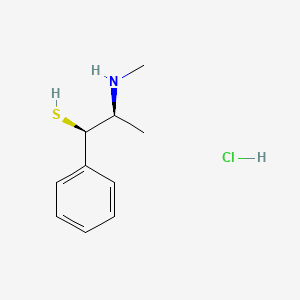

1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride

Description

1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride (C${10}$H${14}$ClNS, MW 223.74) is a sulfur-containing organic compound featuring a thiol group at the first carbon, a methylamino group at the second carbon, and a phenyl substituent at the first carbon, forming a hydrochloride salt. This structure confers unique reactivity due to the thiol group’s nucleophilicity and the amine’s basicity.

Properties

CAS No. |

2784-28-3 |

|---|---|

Molecular Formula |

C10H16ClNS |

Molecular Weight |

217.76 g/mol |

IUPAC Name |

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol;hydrochloride |

InChI |

InChI=1S/C10H15NS.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1 |

InChI Key |

WRDBTVCAPYYJDC-GNAZCLTHSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)S)NC.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)S)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Methylamino-1-phenylpropanol Intermediate

The key intermediate, 2-methylamino-1-phenylpropanol , is synthesized typically via Grignard reaction followed by amination and salt formation steps:

Grignard Reaction : Magnesium chips are reacted with chlorobenzene in an ether solvent under inert atmosphere (nitrogen) and reflux conditions to form phenylmagnesium chloride. This organomagnesium compound then reacts with an aldehyde such as isobutyraldehyde to form 2-methyl-1-phenyl-1-propanol after hydrolysis.

Amination : The hydroxyl intermediate is then subjected to methylamination to introduce the methylamino group at the 2-position, maintaining stereochemical control.

Salt Formation : The free base is converted into its hydrochloride salt by treatment with alcoholic hydrochloric acid, facilitating crystallization and stabilization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Mg chips + chlorobenzene in THF, reflux 2-4 h under N2 | Formation of phenylmagnesium chloride |

| 2 | Addition of isobutyraldehyde, hydrolysis at room temp | Formation of 2-methyl-1-phenyl-1-propanol |

| 3 | Amination with methylamine or equivalent | Formation of 2-(methylamino)-1-phenylpropanol |

| 4 | Addition of alcoholic HCl | Formation of hydrochloride salt |

Introduction of the Thiol Group

The thiol group (-SH) at the 1-position is introduced by substitution or addition reactions involving sulfur-containing reagents. While explicit detailed procedures for this step specific to this compound are scarce in open literature, typical synthetic approaches include:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) at the 1-position with thiol or thiolate ions.

- Thiolation of the hydroxy group via conversion to a good leaving group (e.g., tosylate) followed by substitution with thiol.

- Use of thiolating agents such as thiourea or Lawesson’s reagent under controlled conditions.

Analysis of Research Data and Yields

Optical Purity and Specific Rotation

Reaction Yields and Conditions

- The Grignard reaction and subsequent hydrolysis yield the intermediate 2-methyl-1-phenyl-1-propanol with high efficiency under controlled reflux and inert atmosphere.

- Hydrochloride salt precipitation yields are optimized by controlling acid concentration and solvent polarity.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Alcohols: Resulting from reduction of the carbonyl group.

Substituted Aromatics: Products of electrophilic aromatic substitution.

Scientific Research Applications

Pharmacological Applications

1. Stimulant Properties

MPPH is structurally related to ephedrine and has been studied for its stimulant effects on the central nervous system. It facilitates the secretion of norepinephrine, which plays a crucial role in the physiological "fight or flight" response. This property has led to its investigation in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

2. Forensic Toxicology

Case Study 1: Stability Assessment in Biological Samples

A study conducted by Sukhikh et al. (2024) evaluated the stability of MPPH in plasma and urine samples inoculated with Escherichia coli. The findings revealed that:

- Minimal Inhibitory Concentration (MIC) : 87.5 ± 25 ppm

- Minimal Bactericidal Concentration (MBC) : 175 ± 50 ppm

- Stability decreased significantly over time, particularly at lower temperatures, indicating potential challenges in forensic analysis .

Case Study 2: Pharmacological Effects on E. coli

In another investigation, MPPH was tested against E. coli ATCC 25,922 to determine its antibacterial properties. The results showed significant biological activity, with MIC and MBC values suggesting that MPPH could be effective against certain bacterial strains, which may have implications for developing new antimicrobial agents .

Table 1: Stability of MPPH in Plasma and Urine Samples

| Sample Type | Temperature | Time Period | Stability (%) |

|---|---|---|---|

| Plasma | 37 °C | 48 hours | ~89% |

| Urine | 37 °C | 48 hours | ~89% |

| Plasma | -20 °C | 6 months | ~30% |

| Urine | -20 °C | 6 months | ~11% |

Table 2: Antibacterial Activity of MPPH Against E. coli

| Concentration (ppm) | Effect |

|---|---|

| 87.5 | Inhibition (MIC) |

| 175 | Bactericidal (MBC) |

Mechanism of Action

The mechanism of action of (1R,2S)-2-(methylamino)-1-phenylpropane-1-thiol hydrochloride involves its interaction with molecular targets through its functional groups:

Thiol Group: Engages in redox reactions and forms covalent bonds with target proteins.

Methylamino Group: Participates in hydrogen bonding and electrostatic interactions.

Phenyl Group: Contributes to hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between the target compound and related molecules:

Physicochemical Properties

- Thiol vs. Ketone/Amino Groups: The thiol group in the target compound increases acidity (pKa ~10) compared to alcohols (pKa ~16–19) or amines (pKa ~9–11), enhancing nucleophilic reactivity. This contrasts with ketone-containing analogs (e.g., 4-Fluoromethcathinone), where the carbonyl group dominates reactivity .

- Solubility : The hydrochloride salt form improves water solubility, critical for pharmaceutical formulations. However, thiols may oxidize to disulfides under basic conditions, requiring stabilizers in formulations .

Research Findings and Data

Pharmacokinetic Insights (Extrapolated from Analogs)

Biological Activity

Overview

1-Propanethiol, 2-(methylamino)-1-phenyl-, hydrochloride, also referred to as (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride (MPPH), is a compound of significant interest due to its biological activity and potential applications in pharmacology and toxicology. This article delves into the compound's biological properties, stability in biological samples, and its interaction with microorganisms, particularly Escherichia coli.

- Molecular Formula : CHClN

- Molecular Weight : 185.69 g/mol

- Chemical Structure : The compound features a propanol backbone with a methylamino group and a phenyl ring, contributing to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of MPPH against E. coli. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined using microdilution methods:

| Parameter | Value |

|---|---|

| MIC | 87.5 ± 25 ppm |

| MBC | 175 ± 50 ppm |

These results indicate that MPPH exhibits significant antibacterial activity, making it a candidate for further investigation in antimicrobial therapies .

Stability in Biological Samples

A critical aspect of MPPH's utility in forensic investigations is its stability in biological matrices such as plasma and urine. A study employing high-performance liquid chromatography (HPLC) assessed the stability of MPPH in these samples inoculated with E. coli. Key findings include:

- Stability at 37 °C for 48 hours :

- Plasma: Stable

- Urine: Decreased by approximately 11%

- Stability at -20 °C over six months :

- Plasma: Decreased by over 30%

- Urine: Decreased by more than 70%

These results suggest that microbial contamination can significantly affect the stability of MPPH, which is crucial for accurate forensic analysis .

Forensic Implications

In forensic settings, the stability of drugs like MPPH in biological samples is paramount. A study demonstrated that the presence of E. coli can compromise the integrity of plasma and urine samples containing MPPH. This finding emphasizes the need for stringent sample handling protocols to avoid misinterpretation of drug presence in forensic investigations .

Q & A

Q. What synthetic strategies are recommended for introducing the thiol group in 1-propanethiol derivatives, and how can low yields be addressed?

Methodological Answer: The thiol group is prone to oxidation, necessitating inert conditions (e.g., nitrogen atmosphere) during synthesis. For the target compound, a nucleophilic substitution or thiol-ene reaction could be employed. Low yields may arise from side reactions involving the methylamino or phenyl groups. Optimize reaction stoichiometry and use catalysts like Raney nickel for thiolation steps. Purification via column chromatography with silica gel (modified with 1–5% triethylamine to prevent thiol oxidation) is recommended . Validate intermediate stability using TLC under inert conditions.

Q. How should researchers characterize the hydrochloride salt form of this compound to confirm purity and structure?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ with a reducing agent (e.g., DTT) to stabilize the thiol group. Focus on δ 1.5–2.5 ppm (methylamino protons) and δ 7.2–7.8 ppm (aromatic protons) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H]⁺ and [M+Cl]⁻ adducts.

- Elemental Analysis : Confirm stoichiometry of the hydrochloride salt (C:H:N:S:Cl ratio).

- HPLC : Use a C18 column with a mobile phase containing 0.1% trifluoroacetic acid to enhance peak resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiol-containing amines?

Methodological Answer: Discrepancies may arise from thiol oxidation or pH-dependent solubility. Follow these steps:

Standardize Assay Conditions : Use fresh compound batches, reduce disulfide formation with antioxidants (e.g., β-mercaptoethanol), and maintain pH 6–2.

Validate Target Interactions : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity under controlled redox conditions .

Cross-Reference Structural Analogues : Compare with compounds like 2-(methylamino)-2-phenylpropan-1-ol hydrochloride () to isolate the thiol’s contribution to activity.

Q. What computational approaches are suitable for modeling the compound’s interaction with biological receptors?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with amine receptors (e.g., adrenergic or dopaminergic receptors). Parameterize the thiol group’s partial charges using DFT calculations (B3LYP/6-31G* basis set) .

- MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the thiol-receptor complex. Monitor hydrogen bonding between the thiol and cysteine residues .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS.

- Oxidative Stress Testing : Expose to H₂O₂ (0.1–1 mM) and quantify disulfide formation using Ellman’s reagent .

- Storage Recommendations : Store lyophilized at -20°C under argon; avoid aqueous solutions unless stabilized with 1 mM EDTA .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

Methodological Answer: The compound’s solubility is influenced by the hydrochloride salt’s ionic nature and the phenyl group’s hydrophobicity.

Solvent Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and dichloromethane (nonpolar).

pH Adjustment : Solubility increases in acidic aqueous solutions (pH < 4) due to protonation of the methylamino group.

Co-Solvent Systems : Use water:ethanol (70:30) with 0.1% HCl for in vitro studies. Reference analogous compounds like 1-amino-3-(2-methylphenyl)propan-2-ol hydrochloride for solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.